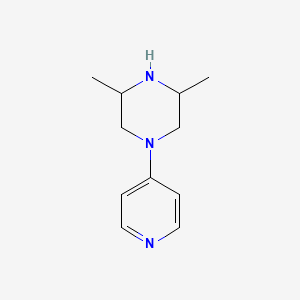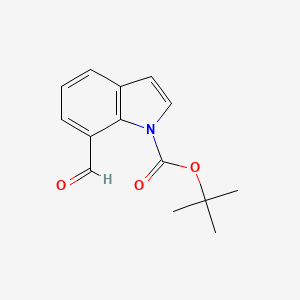
4,4'-(4-Methylpentane-2,2-diyl)dianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-(4-Methylpentane-2,2-diyl)dianiline is an organic compound with the molecular formula C₁₈H₂₂N₂. It is a derivative of aniline, where two aniline groups are connected by a 4-methylpentane-2,2-diyl bridge. This compound is of interest in various scientific and industrial applications due to its unique chemical structure and properties.
Synthetic Routes and Reaction Conditions:
Benzidine Synthesis: One common method involves the reduction of benzidine, which is a derivative of this compound. The reduction process typically uses reducing agents such as iron powder in acidic conditions.
Direct Synthesis: Another approach is the direct synthesis from 4-methylpentane-2,2-dione and aniline under catalytic hydrogenation conditions.
Industrial Production Methods: In industrial settings, the compound is often synthesized through continuous flow processes to ensure high purity and yield. The use of catalysts and optimized reaction conditions helps in achieving large-scale production efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions are common, where the aniline groups can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Electrophiles such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Nitro derivatives and sulfonated products.
Applications De Recherche Scientifique
4,4'-(4-Methylpentane-2,2-diyl)dianiline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various polymers and resins.
Biology: The compound is utilized in the study of protein interactions and enzyme inhibition.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4,4'-(4-Methylpentane-2,2-diyl)dianiline exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Bisphenol A (BPA)
Bisphenol S (BPS)
Bisphenol F (BPF)
Bisphenol Z (BPZ)
Propriétés
Numéro CAS |
94291-00-6 |
|---|---|
Formule moléculaire |
C18H24N2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
4-[2-(4-aminophenyl)-4-methylpentan-2-yl]aniline |
InChI |
InChI=1S/C18H24N2/c1-13(2)12-18(3,14-4-8-16(19)9-5-14)15-6-10-17(20)11-7-15/h4-11,13H,12,19-20H2,1-3H3 |
Clé InChI |
PYVGYSQEQJITES-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(4-Benzyloxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B15364115.png)
![1,1-Dimethylethyl 5,6-dihydro-6-methyl-6'-(methylamino)[2,3'-bipyridine]-1(4H)-carboxylate](/img/structure/B15364120.png)




![Tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate;oxalic acid](/img/structure/B15364143.png)





